![molecular formula C14H19NO3 B2766561 2-[(4-Tert-butylphenyl)formamido]propanoic acid CAS No. 726174-56-7](/img/structure/B2766561.png)
2-[(4-Tert-butylphenyl)formamido]propanoic acid
Overview
Description
2-[(4-Tert-butylphenyl)formamido]propanoic acid is a chemical compound with the CAS Number: 726174-56-7 . It has a molecular weight of 249.31 and its IUPAC name is N-(4-tert-butylbenzoyl)alanine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-[(4-Tert-butylphenyl)formamido]propanoic acid is C14H19NO3 . The InChI code is 1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
The melting point of 2-[(4-Tert-butylphenyl)formamido]propanoic acid is between 143-148 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Polymer Synthesis and Properties
Research has demonstrated the utility of related compounds in the synthesis and study of polymers. For instance, compounds with tert-butylphenyl moieties have been used to synthesize polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high thermal stability, and are readily soluble in polar solvents, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000). Additionally, aromatic polyamides incorporating electroactive moieties have been developed, showing moderate to high glass-transition temperatures and good thermal stability, with potential applications in electrochromic devices (Wang & Hsiao, 2010).
Electrochromic Materials
The development of electrochromic materials, such as poly(amide-imide)s containing N,N-diphenyl-N′,N′-di-4-tert-butylphenyl-1,4-phenylenediamine moieties, has been reported. These materials offer promising applications due to their reversible electrochromic properties, changing color upon applied electrical voltage, and could be used in smart windows, displays, and low-energy consumption devices (Hsiao, Liou, & Wang, 2009).
Organocatalysis
In the field of organocatalysis, derivatives of formamides have been employed as highly efficient and enantioselective catalysts for the reduction of N-aryl imines. This showcases the potential of using formamides in synthetic chemistry to achieve high yields and enantioselectivities under mild conditions, highlighting their role in the synthesis of complex organic molecules (Wang, Ye, Wei, Wu, Zhang, & Sun, 2006).
Safety And Hazards
The safety information available indicates that 2-[(4-Tert-butylphenyl)formamido]propanoic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUAYOKUTTZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylphenyl)formamido]propanoic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

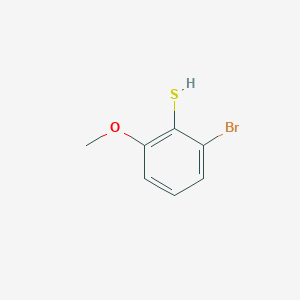
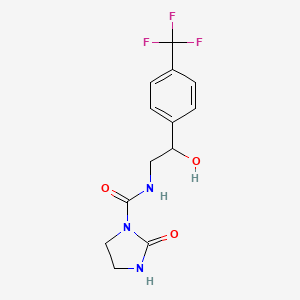
![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
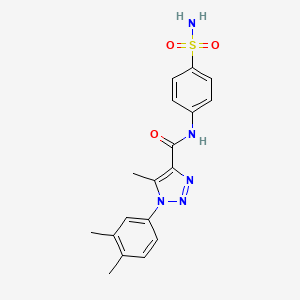

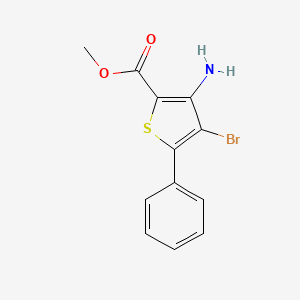
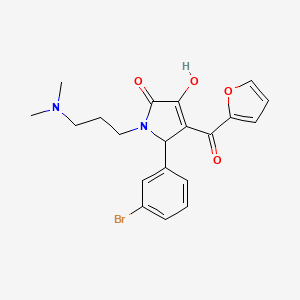
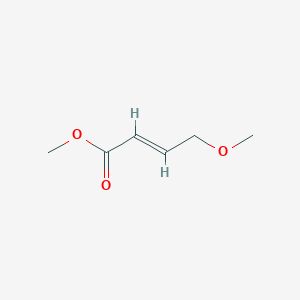
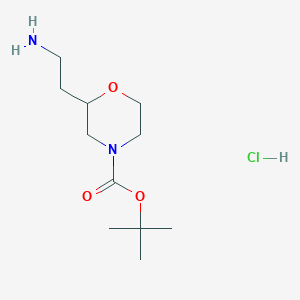
![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)

